3-(4-chlorophenyl)oxane-3-carbonitrile
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Overview
Description
3-(4-chlorophenyl)oxane-3-carbonitrile is an organic compound that features a tetrahydropyran ring substituted with a 4-chlorophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)oxane-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable tetrahydropyran derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)oxane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 3-(4-chlorophenyl)-tetrahydro-2h-pyran-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)oxane-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Shares the 4-chlorophenyl group but differs in the rest of the structure.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Contains a similar aromatic ring but has different functional groups and a different core structure.
Uniqueness
3-(4-chlorophenyl)oxane-3-carbonitrile is unique due to its specific combination of a tetrahydropyran ring, a 4-chlorophenyl group, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H12ClNO |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C12H12ClNO/c13-11-4-2-10(3-5-11)12(8-14)6-1-7-15-9-12/h2-5H,1,6-7,9H2 |
InChI Key |
XVHUHGASAZHXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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